4-Chlor-7-azaindol

Übersicht

Beschreibung

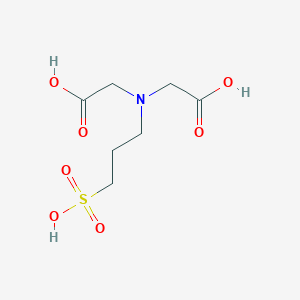

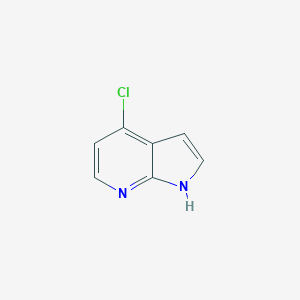

4-Chloro-7-azaindole is a heterocyclic compound that features a chloro substituent at the fourth position and a nitrogen atom at the seventh position of the indole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

Wissenschaftliche Forschungsanwendungen

4-Chloro-7-azaindole is widely used in scientific research due to its versatile chemical properties:

Chemistry: It serves as a building block for the synthesis of complex organic molecules.

Biology: It is used in the design of kinase inhibitors and other biologically active compounds.

Medicine: The compound is explored for its potential as an anticancer agent and in the treatment of other diseases.

Industry: It is used in the development of synthetic cytokinin analogues and other industrial chemicals

Wirkmechanismus

Target of Action

4-Chloro-7-azaindole belongs to the class of azaindole compounds, which are known to have anticancer, antibacterial, and antiviral biological activities . The primary targets of 4-Chloro-7-azaindole are believed to be various kinases, including Janus kinase . Kinases play a crucial role in cellular signaling and are often implicated in disease states, making them important targets for therapeutic intervention .

Mode of Action

It is known that azaindole derivatives can interact with their kinase targets by binding to the atp binding site . This interaction can inhibit the kinase’s activity, leading to changes in cellular signaling pathways.

Biochemical Pathways

The biochemical pathways affected by 4-Chloro-7-azaindole are likely to be those regulated by its kinase targets. For example, Janus kinases are involved in various signaling pathways, including those related to immune response and cell growth . By inhibiting these kinases, 4-Chloro-7-azaindole could potentially disrupt these pathways, leading to downstream effects such as reduced cell proliferation.

Pharmacokinetics

Azaindoles are generally considered to be good pharmacophores for various therapeutic targets , suggesting that they may have favorable ADME properties

Result of Action

The molecular and cellular effects of 4-Chloro-7-azaindole’s action would depend on the specific kinase targets it interacts with and the pathways these kinases regulate. Given its potential anticancer, antibacterial, and antiviral activities , it could be expected to have effects such as inhibiting cell growth or viral replication.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7-azaindole typically involves the halogenation of 7-azaindole. One common method includes the use of N-oxide-7-azaindole as a starting material, which is then reacted with hydrogen peroxide as an oxidizing agent. This is followed by the addition of acetonitrile and phosphorus oxyhalides (POX3) in the presence of diisopropyl ethyl amine as a catalyst to produce 4-halogenated-7-azaindole .

Industrial Production Methods: Industrial production of 4-Chloro-7-azaindole often employs optimized Suzuki-Miyaura coupling reactions. This method involves the coupling of halogenated 7-azaindole with boronic acids in the presence of palladium catalysts and bases, providing a scalable and efficient route for large-scale synthesis .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Chloro-7-azaindole undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with different nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions to form various substituted azaindoles.

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles such as amines or thiols.

Oxidation Reactions: Use oxidizing agents like hydrogen peroxide.

Coupling Reactions: Employ palladium catalysts and boronic acids.

Major Products:

- Substituted azaindoles with various functional groups depending on the nucleophile used.

- Oxidized or reduced derivatives of 4-Chloro-7-azaindole .

Vergleich Mit ähnlichen Verbindungen

- 4-Bromo-7-azaindole

- 5-Chloro-7-azaindole

- 7-Azaindole

Comparison: 4-Chloro-7-azaindole is unique due to its specific chloro substituent, which imparts distinct chemical reactivity and biological activity compared to its analogues. For instance, 4-Bromo-7-azaindole and 5-Chloro-7-azaindole have different halogen substituents, which can affect their reactivity and interactions with biological targets .

Eigenschaften

IUPAC Name |

4-chloro-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c8-6-2-4-10-7-5(6)1-3-9-7/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNTZVGMWXCFCTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=NC=CC(=C21)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50464294 | |

| Record name | 4-CHLORO-7-AZAINDOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50464294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55052-28-3 | |

| Record name | 4-CHLORO-7-AZAINDOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50464294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-1H-pyrrolo[2,3-b]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 4-Chloro-7-azaindole and its derivatives interesting for anticancer research?

A: 4-Chloro-7-azaindole belongs to the 7-azaindole family, which has garnered interest for its ability to coordinate with metal ions like platinum(II) and gold(I) [, , , ]. These metal complexes, incorporating 7-azaindole derivatives as ligands, have demonstrated promising in vitro antitumor activity against various human cancer cell lines, sometimes surpassing the potency of cisplatin [, , ].

Q2: How do these metal complexes with 4-Chloro-7-azaindole derivatives exert their anticancer effects?

A: While the exact mechanism is still under investigation, studies suggest that these complexes might operate differently than cisplatin. For instance, a platinum(II) diiodido complex with 2-methyl-4-chloro-7-azaindole induced G2-cell cycle arrest in A2780 cells [], contrasting with cisplatin's S-phase arrest. Further research indicated this complex might activate p53-independent cell death pathways, leading to necrosis as the primary mode of cell death [].

Q3: Has the stability of these complexes been investigated, and how does it relate to their activity?

A: Yes, stability studies have been conducted. Research shows that some dichloridoruthenium(II) complexes with 7-azaindole derivatives were unstable in water-containing solvents, releasing the 7-azaindole ligand, which correlated with their lack of anticancer activity against the A2780 cell line []. This highlights the importance of complex stability for maintaining antitumor efficacy. Conversely, a gold(I) complex with 2-methyl-4-chloro-7-azaindole demonstrated stability in water-containing solutions even in the presence of biomolecules like glutathione and cysteine, suggesting a potential for sustained activity [].

Q4: What is the significance of Structure-Activity Relationship (SAR) studies for 4-Chloro-7-azaindole derivatives?

A: SAR studies are crucial for understanding how different substituents on the 7-azaindole ring influence the activity, potency, and selectivity of the resulting metal complexes. For example, incorporating halogens like bromine or iodine at specific positions on the 7-azaindole ring significantly enhanced the in vitro cytotoxicity of gold(I) complexes against A2780 cells compared to the unsubstituted 7-azaindole complex []. This underscores the potential for tailoring the properties and efficacy of these complexes through targeted structural modifications.

Q5: Are there any analytical techniques used to characterize and study these complexes?

A5: Various analytical techniques have been employed to characterize these complexes, including:

- Spectroscopic methods: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁵N, ¹⁹⁵Pt, ³¹P), Infrared (IR) spectroscopy, and Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly used for structural elucidation and studying interactions with biomolecules [, , , , ].

- X-ray diffraction: Single-crystal X-ray analysis provides detailed structural information, including coordination modes and spatial arrangements within the complexes [, ].

- Other techniques: Elemental analysis helps confirm the composition of the synthesized complexes, while cell-based assays, flow cytometry, and Western blot analyses are employed to evaluate in vitro activity and investigate the mechanism of action [, , , ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[cyclohexyl(phenyl)methyl]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide](/img/structure/B22744.png)

![4-Methoxy-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B22749.png)